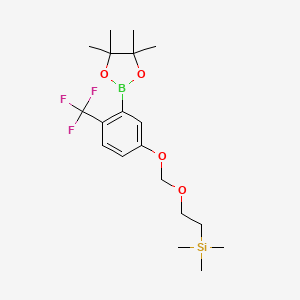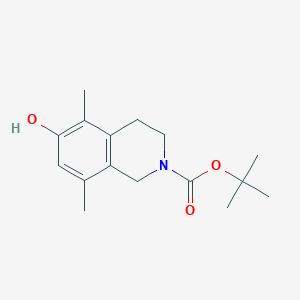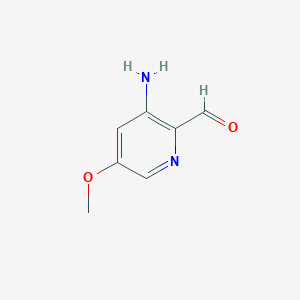
2-Methyl-5-nitro-indazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-nitro-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-indazole-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-3-nitroaniline.
Diazotization: The 2-methyl-3-nitroaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt.
Cyclization: The diazonium salt undergoes cyclization in the presence of a base, such as potassium carbonate (K₂CO₃), to form the indazole ring.
Carboxylation: The resulting indazole compound is then carboxylated using carbon dioxide (CO₂) under high pressure to introduce the carboxylic acid group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Methyl-5-nitro-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Reduction: H₂/Pd-C, ethanol, room temperature.
Substitution: Alcohols or amines, acid catalysts, reflux conditions.
Oxidation: KMnO₄, acidic or basic medium, elevated temperature.
Major Products Formed
Reduction: 2-Amino-5-nitro-indazole-3-carboxylic acid.
Substitution: Esters or amides of this compound.
Oxidation: 2-Carboxy-5-nitro-indazole-3-carboxylic acid.
科学的研究の応用
2-Methyl-5-nitro-indazole-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-Methyl-5-nitro-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Methyl-3-nitro-indazole: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
5-Nitro-indazole-3-carboxylic acid: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
2-Methyl-indazole-3-carboxylic acid: Lacks the nitro group, reducing its potential for specific biological interactions.
Uniqueness
2-Methyl-5-nitro-indazole-3-carboxylic acid is unique due to the presence of both the nitro group and the carboxylic acid group, which provide a combination of reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry, organic synthesis, and biological research.
特性
分子式 |
C9H7N3O4 |
|---|---|
分子量 |
221.17 g/mol |
IUPAC名 |
2-methyl-5-nitroindazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c1-11-8(9(13)14)6-4-5(12(15)16)2-3-7(6)10-11/h2-4H,1H3,(H,13,14) |
InChIキー |
BTCDEGLADLYFTJ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C2C=C(C=CC2=N1)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


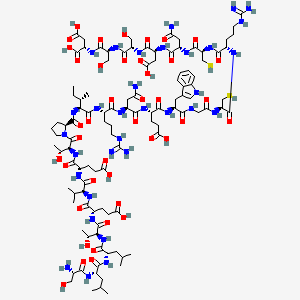
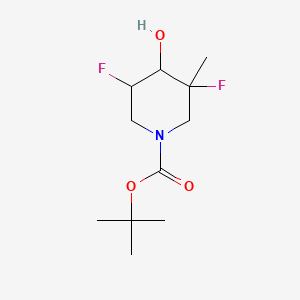

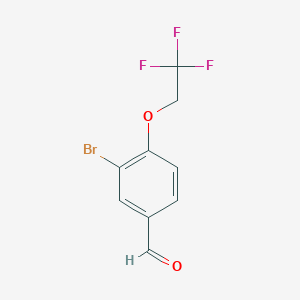
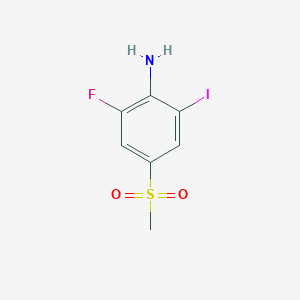
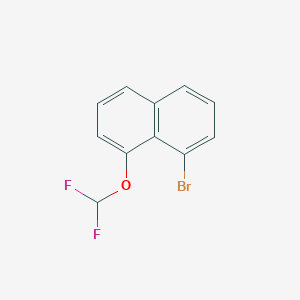
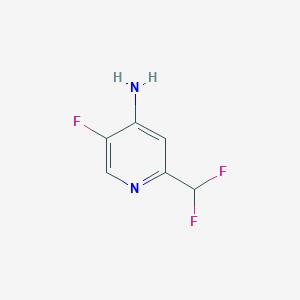
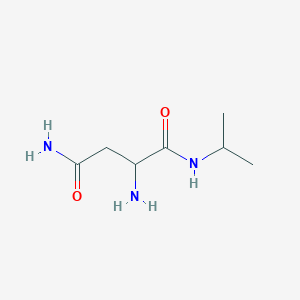
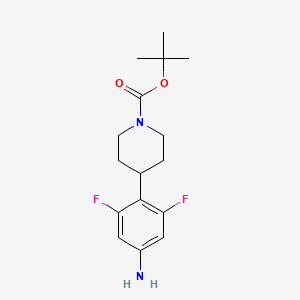
![[(1S)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13912354.png)
![Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B13912355.png)
